Ferrous calcium citrate
Description
Structure
2D Structure
Properties
CAS No. |
53684-61-0 |
|---|---|
Molecular Formula |
C12H10Ca2FeO14 |
Molecular Weight |
514.20 g/mol |
IUPAC Name |
dicalcium;bis(2-hydroxypropane-1,2,3-tricarboxylate);iron(2+) |
InChI |
InChI=1S/2C6H8O7.2Ca.Fe/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
InChI Key |
HSBFYEQJGSVAJW-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ca+2].[Fe+2] |
Origin of Product |
United States |
Synthesis Methodologies and Reaction Pathways
Conventional Chemical Synthesis Routes
Conventional methods for synthesizing calcium ferrous citrate (B86180) typically involve the reaction of soluble precursors in a controlled environment. These routes are foundational and rely on the principles of precipitation and coordination chemistry.
A widely documented method for preparing calcium ferrous citrate involves a two-step process starting with citric acid and common inorganic calcium and iron sources. scispace.com The initial step is the formation of a mono-calcium salt of citric acid. This is achieved by reacting an aqueous solution of citric acid with a calcium base, such as calcium carbonate, calcium hydroxide (B78521), or calcium oxide. scispace.com
Once the mono-calcium citrate solution is formed, the iron component is introduced. A preferred method utilizes metallic iron powder, which is added to the solution. scispace.com The reaction mixture is then heated, leading to the formation and precipitation of the crystalline calcium ferrous citrate complex. scispace.com An alternative approach for the iron source involves using ferrous salts like ferrous sulfate (B86663), though metallic iron is often chosen to ensure the iron remains in the desired ferrous (Fe²⁺) state and to avoid premature oxidation. scispace.com The final product is typically a stable, colorless, and tasteless powder. scispace.com
Table 1: Common Inorganic Precursors in Conventional Synthesis
| Role | Precursor Compound | Chemical Formula |
| Citrate Source | Citric Acid | C₆H₈O₇ |
| Calcium Source | Calcium Carbonate | CaCO₃ |
| Calcium Hydroxide | Ca(OH)₂ | |
| Calcium Oxide | CaO | |
| Iron Source | Reduced Iron Powder | Fe |
| Ferrous Sulfate | FeSO₄ |
The stoichiometry of the reactants is a critical factor that dictates the composition and yield of the final calcium ferrous citrate complex. The process begins with the formation of mono-calcium citrate, which is effectively achieved by reacting citric acid with an equimolar amount of a calcium base. scispace.com This 1:1 molar ratio between the calcium source and citric acid is crucial for creating the correct intermediate precursor.
Following the formation of the mono-calcium citrate, the addition of iron completes the complex. The resulting product has been identified with the empirical formula Fe(CaC₆H₅O₇)₂·4H₂O. scispace.com This formula indicates a final stoichiometric ratio of one iron atom to two calcium atoms and two citrate ligands within the coordination complex. Adherence to these reactant ratios is essential for maximizing product purity and preventing the formation of unwanted side products.
Table 2: Stoichiometric Ratios in Calcium Ferrous Citrate Synthesis
| Reactant Stage | Reactants | Molar Ratio (Citric Acid:Calcium Base) | Resulting Intermediate/Product |
| Precursor Formation | Citric Acid : Calcium Carbonate | ~1:1 | Mono-calcium citrate |
| Final Complex | Iron : Calcium : Citrate Ligand | 1 : 2 : 2 | Ferrous Calcium Citrate Complex |
Data synthesized from patent literature describing the synthesis process. scispace.com
The reaction environment must be carefully controlled to ensure the successful synthesis of calcium ferrous citrate. Key parameters include temperature, pH, and the solvent system.
Temperature: The reaction is typically performed at elevated temperatures. After the reactants are mixed in an aqueous solution, the mixture is heated to boiling and then refluxed for an extended period, often around five hours, to drive the reaction to completion and facilitate the crystallization of the product. scispace.com
pH: The pH of the reaction medium plays a significant role, particularly in controlling the solubility of the product and the stability of the ferrous iron. While specific pH values for calcium ferrous citrate synthesis are not always detailed, related syntheses for ferrous citrate emphasize maintaining a pH between 2.5 and 3.0. An acidic environment, inherent to the use of citric acid, is necessary, but a pH below 2 can cause the product to redissolve, while a pH above 5 or 6 can lead to the hydrolysis and precipitation of ferrous hydroxide, reducing the yield.
Solvent Systems: Water is the primary solvent used in this conventional synthesis, serving to dissolve the citric acid and calcium precursors to allow the reaction to proceed. scispace.com Following the reaction and filtration, other solvents such as isopropanol (B130326) are often used to wash the final solid product, removing any unreacted starting materials or soluble impurities. scispace.com
Advanced Synthetic Approaches and Material Design
Beyond conventional precipitation, advanced methods are employed to synthesize materials containing calcium, iron, and citrate, often as precursors for complex oxides with tailored properties like high purity and controlled nanostructures.
The sol-gel method, particularly the citrate-gel route, is a versatile technique for producing homogeneous, multi-component oxide materials at relatively low temperatures. In this process, citric acid acts as a chelating agent, forming stable complexes with metal cations in a solution. youtube.com
For fabricating calcium-iron materials, metal salts (e.g., calcium nitrate (B79036) and iron nitrate) are dissolved and then complexed with citric acid. nih.gov The resulting solution is heated to evaporate the solvent, forming a viscous sol and eventually a rigid, homogenous gel. This gel contains the metal ions finely dispersed within a citrate matrix. The crucial step is the subsequent calcination (heating at high temperature) of the dried gel. The organic citrate matrix undergoes combustion, and the intimately mixed metal ions are oxidized to form a crystalline mixed-oxide product, such as calcium ferrite (B1171679) (CaFe₂O₄) nanoparticles. youtube.comnih.gov This method provides excellent control over the stoichiometry and morphology of the final material. youtube.com
Thermal decomposition involves heating a solid precursor compound, which then breaks down to form a new solid material and volatile byproducts. The design of the precursor is critical as its composition and structure directly influence the final product. Metal-organic compounds, such as citrates, are excellent precursors because they decompose at relatively low temperatures and the organic component can be cleanly burned off.
In the context of calcium and iron systems, a mixture of organic precursors like calcium citrate tetrahydrate and an iron salt (e.g., iron(III) oxalate (B1200264) hexahydrate) can be used to synthesize calcium ferrites. core.ac.ukresearchgate.net The precursors are first intimately mixed, sometimes with mechanical activation (high-energy milling), to ensure atomic-level homogeneity. core.ac.ukresearchgate.net Upon heating, these precursors decompose through a series of steps involving dehydration, reduction of the iron salt, and combustion of the citrate. core.ac.uk This process ultimately yields complex oxides like CaFe₂O₄ or Ca₂Fe₂O₅ at temperatures significantly lower than those required by traditional ceramic methods. core.ac.ukresearchgate.net The use of a citrate-containing precursor facilitates the formation of a pure, homogeneous final product.
Crystallization Control and Morphology Engineering During Synthesis
The precise control of crystallization and the engineering of particle morphology are critical aspects of synthesizing calcium ferrous citrate, as these factors significantly influence the compound's physicochemical properties, such as solubility, stability, and bioavailability. While specific research on the morphological control of the dual-cation calcium ferrous citrate complex is limited, valuable insights can be drawn from studies on the crystallization of calcium citrate and the synthesis of iron citrate and citrate-stabilized iron oxide nanoparticles. Key parameters that can be manipulated during synthesis include temperature, pH, reactant concentrations, stirring rate, and the use of additives or different solvent systems.
Influence of Synthesis Parameters on Crystallization
The synthesis of citrate salts is a complex process involving several stages, including the mixing of raw materials, chemical reactions, crystal nucleation, growth, agglomeration, and fragmentation. encyclopedia.pub Control over these stages is essential for producing crystals with desired characteristics.
Temperature: Temperature plays a crucial role in determining the hydrate (B1144303) form of citrate salts. For calcium citrate, different hydrates can be formed at different temperatures. For instance, the hexahydrate form tends to crystallize at lower temperatures, while the tetrahydrate form is favored at higher temperatures, with a conversion point around 51.6 °C. encyclopedia.pubmdpi.com The dehydration of these hydrates at elevated temperatures can also lead to the formation of dihydrate and anhydrous forms. ku.dk
pH: The pH of the reaction medium is another critical factor. For metallic citrates, the pH at the end of the reaction can influence the purity and homogeneity of the resulting crystals. For example, in the synthesis of zinc citrate, a pH range of 4.1 to 4.5 is reported to produce more homogeneous crystal particles. mdpi.com
Reactant Concentration and Supersaturation: Supersaturation, which is influenced by reactant concentrations, is a primary driver for nucleation and crystal growth. Yan's research indicates that both supersaturation and shear stress affect the shape of calcium citrate crystals during reactive crystallization. mdpi.com By controlling the initial concentration of reactants, it is possible to influence the crystal morphology. mdpi.com The concentration of citric acid has been shown to affect the hydration state of the final calcium citrate product. nih.gov
Stirring Rate and Residence Time: The stirring rate, which determines the shear stress in the reaction vessel, and the residence time are key parameters for controlling crystal morphology. mdpi.com Proper agitation ensures homogeneity of the reaction mixture and can influence the nucleation rate and subsequent crystal growth.
Morphology Engineering Strategies
The ability to engineer the morphology of calcium ferrous citrate at the micro- and nano-scale can lead to materials with enhanced properties.
Use of Solvents: The choice of solvent can significantly impact crystal morphology. Li Junfeng et al. demonstrated that a mixture of water and alcohol can be used to produce nano-sized calcium citrate crystals. encyclopedia.pubmdpi.com Since calcium citrate has low solubility in water and is insoluble in alcohol, these conditions promote the rapid and uniform formation of crystal nuclei while inhibiting their further growth. encyclopedia.pubmdpi.com This method allows for the direct synthesis of nano-sized crystals without the need for subsequent mechanical processes like milling. mdpi.comnih.gov
Additives and Stabilizers: Citric acid and its salts, such as sodium citrate, are widely used as capping agents and stabilizers in the synthesis of nanoparticles. In the case of iron oxide nanoparticles, citric acid can be added during co-precipitation to control the primary particle size and prevent aggregation. mdpi.com The addition of citric acid at different stages and temperatures of the synthesis can influence the core and hydrodynamic sizes of the resulting nanoparticles. mdpi.com It is plausible that in the synthesis of calcium ferrous citrate, the citrate anion itself plays a significant role in directing the crystal structure and morphology.
Research Findings on Related Compounds
While direct data on the crystallization control of calcium ferrous citrate is scarce, studies on calcium citrate and iron citrate provide valuable analogous information.
Calcium Citrate Nanosheets: Research has shown that nanoscale sheets of calcium citrate can be synthesized by direct chemical synthesis. The ratio of alcohol to water in the solvent system was found to be a critical factor in controlling the morphology of the nanosheets. nih.gov
Citrate-Stabilized Iron Nanoparticles: The chemical reduction method using citric acid or trisodium (B8492382) citrate as both a reducing and capping agent has been employed to synthesize spherical iron nanoparticles. The average particle size was found to be in the range of 97.4 nm to 100.7 nm. researchgate.net
The table below summarizes the influence of various synthesis parameters on the crystallization and morphology of calcium citrate, which can be considered as a model for understanding the synthesis of calcium ferrous citrate.
| Parameter | Effect on Crystallization and Morphology of Calcium Citrate |
| Temperature | Influences the hydrate form (e.g., hexahydrate at low temperatures, tetrahydrate at higher temperatures). encyclopedia.pubmdpi.com |
| pH | Affects the homogeneity of the crystal particles. mdpi.com |
| Reactant Concentration | Controls supersaturation, which in turn influences crystal shape. mdpi.com |
| Stirring Rate | Affects shear stress, which is a key parameter for morphology control. mdpi.com |
| Solvent System | The use of alcohol-water mixtures can lead to the formation of nanosheets. nih.gov |
The following table presents research findings on the synthesis of citrate-stabilized iron nanoparticles, which highlights the role of citrate in morphology control.
| Synthesis Method | Stabilizer/Reducing Agent | Resulting Morphology | Average Particle Size |
| Chemical Reduction | Citric Acid | Spherical | 100.7 nm researchgate.net |
| Chemical Reduction | Trisodium Citrate | Spherical | 97.4 nm researchgate.net |
Structural Elucidation and Advanced Characterization Techniques
Crystalline and Molecular Structure Determination
X-ray Diffraction (XRD) and X-ray Powder Diffraction (XRPD) Analysis
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. When X-rays are directed at a crystalline sample, they are diffracted by the planes of atoms within the crystal lattice, producing a unique diffraction pattern. This pattern serves as a fingerprint for the crystalline solid, allowing for phase identification, determination of lattice parameters, and detailed structural analysis. X-ray Powder Diffraction (XRPD) is a specific application of this technique used for the analysis of polycrystalline or powdered samples.
For calcium ferrous citrate (B86180), a 1957 patent describes the compound as a "colorless, tasteless crystalline" substance. The patent further notes that X-ray diffraction patterns of the hydrated and anhydrous forms show them to be entirely different chemical entities, although the specific diffraction data is not provided. This indicates that the presence of water molecules significantly alters the crystal lattice.
Table 1: Illustrative XRPD Data for a Crystalline Metal Citrate (Note: This table is a hypothetical representation of the type of data that would be obtained from an XRPD analysis of calcium ferrous citrate, as specific data is not available in the cited literature.)
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 80 |
| 15.2 | 5.82 | 100 |
| 20.8 | 4.27 | 65 |
| 25.5 | 3.49 | 45 |
| 30.1 | 2.97 | 50 |
Solid-State and Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. Solid-state NMR is particularly useful for characterizing the structure of solid materials at the molecular level, while solution-state NMR is used for molecules dissolved in a solvent.
There is no specific NMR data available in the literature for calcium ferrous citrate. However, NMR studies on citrate ions in solution and in complexes with other metals can provide an indication of what might be expected. For instance, 13C NMR could be used to probe the carbon backbone of the citrate ligand and identify shifts in the resonance of the carboxylate and hydroxyl carbons upon coordination to the calcium and ferrous ions. Such shifts would provide insight into which functional groups of the citrate molecule are involved in metal binding. Solid-state NMR could further elucidate the local environment of the atoms within the crystal lattice.
Spectroscopic Probes of Metal Coordination Environments (e.g., Mössbauer, EPR)
Mössbauer Spectroscopy: This technique is particularly sensitive to the local chemical environment of specific isotopes, with 57Fe being the most common. It provides valuable information on the oxidation state, spin state, and coordination geometry of iron atoms in a compound. For calcium ferrous citrate, 57Fe Mössbauer spectroscopy would be an ideal tool to confirm the +2 oxidation state of the iron (ferrous) and to investigate its coordination environment within the citrate complex. The isomer shift (δ) and quadrupole splitting (ΔEQ) parameters obtained from a Mössbauer spectrum are characteristic of the electronic structure of the iron nucleus. While no specific Mössbauer data for calcium ferrous citrate has been found, studies on other high-spin iron(II) complexes show typical isomer shifts and quadrupole splittings that would be expected.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique for studying materials with unpaired electrons. It is particularly useful for investigating paramagnetic species, such as transition metal ions. Since Fe(II) is a paramagnetic ion, EPR spectroscopy could be used to probe its electronic structure and coordination environment in calcium ferrous citrate. The g-factor and hyperfine coupling constants obtained from an EPR spectrum provide detailed information about the magnetic properties and the local symmetry of the metal ion. Research on other high-spin Fe(II) complexes demonstrates the utility of high-frequency EPR in accurately determining these parameters.
Table 2: Representative Spectroscopic Parameters for Iron(II) Complexes (Note: This table provides typical ranges for Mössbauer and EPR parameters for high-spin Fe(II) in an oxygen-rich coordination environment, as would be expected for calcium ferrous citrate. Specific data for the compound is not available.)
| Technique | Parameter | Typical Value Range | Information Provided |
| 57Fe Mössbauer | Isomer Shift (δ) | 0.6 - 1.3 mm/s | Oxidation state and covalency |
| Quadrupole Splitting (ΔEQ) | 1.5 - 4.5 mm/s | Local symmetry and spin state | |
| EPR | g-factor | ~2.0 (isotropic or anisotropic) | Electronic structure |
Investigation of Hydration States and Coordinated Water Molecules
The presence and nature of water molecules in a crystalline compound can significantly influence its structure and stability. A 1957 patent for a ferrous calcium citrate complex suggests a hydrated form with the empirical formula Fe(CaC6H5O7)2·4H2O, indicating the presence of four water molecules per formula unit. The patent also mentions that the removal of this water leads to a different chemical entity, highlighting the importance of the hydration state.
Techniques such as Thermogravimetric Analysis (TGA) can be used to determine the number of water molecules and the temperatures at which they are lost. TGA measures the change in mass of a sample as a function of temperature. For a hydrated salt, distinct mass loss steps can often be correlated with the removal of coordinated and/or lattice water molecules. Studies on related compounds, such as calcium citrate hydrates, have shown stepwise dehydration upon heating, which can be monitored by TGA. A similar analysis of calcium ferrous citrate would be expected to reveal the thermal stability of its hydrated form and the energy associated with the dehydration process.
Microscopic and Nanoscopic Characterization
Microscopic techniques provide direct visualization of the morphology, size, and shape of particles of a compound. This information is crucial for understanding its physical properties and for applications where particle characteristics are important.
Transmission Electron Microscopy (TEM) for Particle Morphology and Size
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. It can reveal fine details about the size, shape, and arrangement of particles at the nanoscale.
While no specific TEM studies on calcium ferrous citrate have been identified, research on related metal citrate nanoparticles demonstrates the utility of this technique. TEM analysis of citrate-coated iron oxide nanoparticles, for example, has been used to characterize their size and degree of aggregation. If calcium ferrous citrate were prepared in a nanoparticulate form, TEM would be an essential tool for visualizing the particle morphology (e.g., spherical, needle-like, irregular) and for determining the particle size distribution. This information would be valuable for quality control in manufacturing processes and for understanding the material's behavior in various applications.
Scanning Electron Microscopy (SEM) for Surface Topography and Composites
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface topography and morphology of materials at the micro and nano-scale. In the context of calcium ferrous citrate, SEM analysis provides crucial insights into its particle shape, size distribution, and surface texture. While direct SEM studies on calcium ferrous citrate are not extensively available in the reviewed literature, analysis of related compounds such as calcium citrate and calcium ferrite (B1171679) nanoparticles offers significant understanding.
Studies on calcium citrate have revealed a characteristic flake-like and jagged particle morphology with considerable surface roughness researchgate.net. This irregular structure can influence the bulk properties of the powder. For instance, conventional calcium citrate's morphology contributes to poor flowability and can lead to issues like paste-like suspension in liquids researchgate.net. In contrast, micronized versions of calcium citrate, while still exhibiting a similar morphology, have altered bulk handling properties researchgate.net.
When calcium is incorporated into ferrite nanoparticles (calcium ferrite), SEM imaging shows that the particles can be nano-sized and may appear agglomerated, which can be an indication of their magnetic properties researchgate.net. The synthesis method, such as the sol-gel technique, plays a significant role in determining the final morphology of these nanoparticles researchgate.net.
The surface of materials can be intentionally modified to enhance their properties. For example, nanostructured calcium-incorporated implant surfaces, when viewed under SEM, show a highly structured texture with irregular, multi-scale hollows, creating a fractal-like appearance that is free from contamination mdpi.com. This detailed surface topography is crucial for applications where interaction with biological systems is intended.
The following interactive table summarizes the morphological characteristics of related calcium compounds as observed through SEM, which can be extrapolated to infer the potential characteristics of calcium ferrous citrate.
Table 1: Morphological Characteristics of Calcium-Containing Compounds via SEM
| Compound | Observed Morphology | Surface Characteristics | Additional Notes |
|---|---|---|---|
| Conventional Calcium Citrate | Flake-like, jagged particles researchgate.net | Greater surface roughness researchgate.net | Irregular morphology leads to poor powder properties researchgate.net. |
| Micronised Calcium Citrate | Similar to conventional, flake-like researchgate.net | Not specified | Altered bulk handling properties compared to conventional form researchgate.net. |
| Calcium Ferrite Nanoparticles | Nano-sized particles, potential for agglomeration researchgate.netresearchgate.net | Crystalline structure researchgate.net | Morphology is dependent on the synthesis method, such as sol-gel researchgate.net. |
| Nanostructured Calcium-Incorporated Surface | Irregular, multi-scale hollows mdpi.com | Fine texturing, fractal-like appearance mdpi.com | Surface is clean and devoid of contaminants mdpi.com. |
Dynamic Light Scattering (DLS) for Hydrodynamic Properties
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate the hydrodynamic diameter using the Stokes-Einstein equation wyatt.com. The hydrodynamic diameter includes the particle core as well as any solvation layer, so it is typically larger than the primary particle size observed by techniques like Transmission Electron Microscopy (TEM) researchgate.netresearchgate.net.
For citrate-functionalized nanoparticles, such as citrate-coated calcium-manganese ferrites, the hydrodynamic size can be in the range of 200-300 nm, indicating some degree of particle aggregation in solution mdpi.com. The presence of citrate molecules on the surface contributes to the hydration layer, influencing the hydrodynamic size mdpi.com. The polydispersity index (PDI) is another important parameter obtained from DLS, which indicates the breadth of the particle size distribution. PDI values in the range of 0.20–0.30 are considered acceptable for applications like drug delivery, suggesting a moderately uniform particle population mdpi.com.
The stability of a colloidal suspension is often assessed by measuring the zeta potential. A stable colloidal solution is generally considered to have a zeta potential lower than -30 mV or higher than +30 mV mdpi.com. For citrate-functionalized nanoparticles, the terminal carboxylic groups of the citrate molecules typically impart a negative surface charge mdpi.com. However, if the zeta potential values are less negative than -30 mV, it could suggest a tendency for particle agglomeration mdpi.com.
The following interactive table summarizes the hydrodynamic properties of related citrate-coated and calcium-containing nanoparticles, which can serve as a reference for the expected properties of calcium ferrous citrate.
Table 2: Hydrodynamic Properties of Related Nanoparticles via DLS
| Nanoparticle System | Hydrodynamic Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Key Findings |
|---|---|---|---|---|
| Citrate-functionalized Ca-Mn ferrites | ~200-300 mdpi.com | 0.20–0.30 mdpi.com | Less negative than -30 mV mdpi.com | Indicates some particle aggregation; citrate functionalization confirmed by increased hydration layer mdpi.com. |
| Citrate-modified iron oxide nanoparticles | ~166 (nano) and ~358 (micro) nih.gov | Not specified | -40 mV (at pH 7) nih.gov | Citrate modification significantly reduces particle agglomeration nih.govresearchgate.net. |
| PC-coated citrate gold nanoparticles | 82.3 ± 9.4 researchgate.net | Not specified | Not specified | DLS size is larger than size observed by SEM researchgate.net. |
Chemical Stability and Reactivity Pathways
Thermal Decomposition and Degradation Mechanisms
The thermal decomposition of calcium ferrous citrate (B86180), a hydrated complex with the empirical formula Fe(CaC₆H₅O₇)₂·4H₂O, proceeds through a series of distinct stages involving dehydration, pyrolysis of the citrate moiety, and eventual formation of stable inorganic residues. The analysis of these processes is crucial for understanding the compound's behavior at elevated temperatures.
Thermogravimetric analysis (TGA) is instrumental in elucidating the mass loss of a substance as a function of temperature. For calcium ferrous citrate tetrahydrate, the initial and most significant mass loss is associated with the removal of its four molecules of water of hydration. This dehydration process occurs upon heating and has been observed to take place at temperatures as low as 80°C under vacuum over a desiccant, or more rapidly at 200°C google.com. The complete loss of these four water molecules corresponds to a theoretical weight loss of approximately 12.5%.
Table 1: Theoretical Weight Loss for Dehydration of Fe(CaC₆H₅O₇)₂·4H₂O
| Stage | Description | Theoretical Weight Loss (%) |
| 1 | Loss of 4 water molecules | ~12.5% |
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique provides information on enthalpic transitions such as melting, crystallization, and decomposition.
For calcium ferrous citrate, the initial endothermic event observed in a DSC thermogram would correspond to the dehydration process, reflecting the energy required to remove the water molecules from the crystal lattice. Following dehydration, a series of exothermic and endothermic peaks would be expected, corresponding to the complex multi-stage decomposition of the anhydrous citrate salt. Analogous studies on metal citrates suggest that these peaks represent the combustion of the organic part of the molecule and the subsequent decomposition of any intermediate carbonate species.
The thermal decomposition of calcium ferrous citrate yields a variety of gaseous and solid products depending on the temperature and atmospheric conditions.
Gaseous Products: The pyrolysis of the citrate anio is expected to release a mixture of gases. Based on the decomposition of similar metal carboxylates, these likely include water vapor (from dehydration), carbon monoxide (CO), and carbon dioxide (CO₂) from the decarboxylation and fragmentation of the citrate molecule. The specific composition of the gaseous effluent will vary with the heating rate and the presence of an oxidizing or inert atmosphere.
Solid Decomposition Products: The solid residues of the thermal decomposition of calcium ferrous citrate evolve with increasing temperature. A key intermediate in the decomposition of the calcium citrate portion is the formation of calcium carbonate (CaCO₃). This intermediate is relatively stable but will decompose at higher temperatures to calcium oxide (CaO) and carbon dioxide.
The iron component, following the pyrolysis of the citrate, will ultimately be converted to iron oxides. The final solid product upon ashing at high temperatures (e.g., 1000°C) in the air is a mixture of calcium and ferric oxides (CaO and Fe₂O₃) google.com. If the ashing is performed in the presence of sulfuric and nitric acids, the residue consists of mixed calcium sulfate (B86663) and ferric oxide google.com.
Table 2: Expected Solid Decomposition Products of Calcium Ferrous Citrate
| Temperature Range | Predominant Solid Products |
| Initial (after dehydration) | Anhydrous Calcium Ferrous Citrate |
| Intermediate | Calcium Carbonate (CaCO₃), Iron Oxides |
| Final (High Temperature) | Calcium Oxide (CaO), Ferric Oxide (Fe₂O₃) |
While specific kinetic and mechanistic studies on the thermal decomposition of calcium ferrous citrate are not extensively documented, the general principles of solid-state decomposition of metal carboxylates can be applied. The dehydration step is likely to follow a kinetic model that describes nucleation and growth of the anhydrous phase.
The subsequent pyrolysis of the citrate is a more complex process. The decomposition mechanism is expected to involve a series of bond-breaking and rearrangement reactions within the citrate molecule, catalyzed by the presence of the metal ions. The kinetics of this stage would likely be complex and may involve overlapping reaction steps. The final decomposition of calcium carbonate to calcium oxide is a well-studied reaction, the kinetics of which are influenced by factors such as particle size and the partial pressure of carbon dioxide.
Oxidative Stability and Redox Chemistry
The stability of the ferrous (Fe²⁺) state in calcium ferrous citrate is a critical aspect of its chemical properties, as oxidation to the ferric (Fe³⁺) state can alter its characteristics and bioavailability.
The oxidation of ferrous to ferric iron in the context of calcium ferrous citrate is a redox reaction that can be influenced by several factors, including the presence of oxygen, temperature, and the chemical environment.
A key observation is that the dehydration of the hydrated calcium ferrous citrate complex appears to be linked to the oxidation of the ferrous ion. It has been reported that during the removal of the four molecules of bound water, even under vacuum desiccation, a substantial amount of the iron is converted from the ferrous to the ferric state google.com. This suggests that the water of hydration plays a crucial role in stabilizing the ferrous state within the complex. The removal of these water molecules may lead to a structural rearrangement that makes the ferrous ion more susceptible to oxidation, even in the absence of direct light.
In aqueous solutions, the oxidation of ferrous ions is a well-known process, often influenced by pH and the presence of complexing agents like citrate. Citrate can form complexes with both ferrous and ferric ions, and the relative stability of these complexes can influence the redox potential of the Fe³⁺/Fe²⁺ couple. The presence of citrate can, in some circumstances, either accelerate or inhibit the oxidation of ferrous iron depending on the specific conditions. The mechanism in the solid state, particularly during dehydration, is likely to involve the direct interaction with atmospheric oxygen, facilitated by the increased lability of the ferrous ion in the dehydrated structure.
Influence of Environmental Factors on Redox State Stability
The stability of the ferrous ion in the calcium ferrous citrate complex is a critical parameter, as oxidation to the ferric (Fe³⁺) state can alter the compound's properties and bioavailability. Several environmental factors can influence this redox equilibrium.
Ferrous compounds, in general, are known to be unstable and are readily oxidized to the ferric form, particularly upon exposure to light google.com. The calcium ferrous citrate complex, however, is designed to be a stable therapeutic compound google.com. It has been described as a stable, tasteless, colorless powder that is very stable to air oxidation. The ferrous content remains substantially unchanged after six months of storage in air at ordinary temperatures in the absence of direct light google.com. However, exposure to direct sunlight for several days can cause the complex to become light brown, indicating some degree of oxidation google.com.
Furthermore, the hydration state of the complex plays a significant role in its stability. The removal of bound water molecules, for instance through vacuum desiccation at either elevated or room temperature, can induce spontaneous auto-oxidation, leading to the conversion of a substantial amount of the iron from the ferrous to the ferric state google.com. This suggests that the coordinated water molecules are crucial for maintaining the stability of the ferrous ion within the complex.
The presence of other ions in an aqueous solution can also impact the redox transformations of iron. While calcium itself is redox-inert, its presence can affect the redox cycling of iron in complex with organic matter. Studies on iron-fulvic acid complexes have shown that calcium can lead to increased Fe(III) reduction rates under irradiated conditions and decreased Fe(II) oxidation rates in the dark researchgate.net. Although this is a different complex, it highlights the potential for calcium to indirectly influence the redox state of iron in a mixed-ion environment.
The pH of the surrounding medium is another critical factor. While specific studies on the effect of pH on calcium ferrous citrate are limited, research on iron citrate complexes indicates that the speciation and stability of these complexes are highly pH-dependent. Different iron-citrate species are known to be stable at different pH ranges, which in turn would affect their redox potential nih.govresearchgate.net.
Table 1: Influence of Environmental Factors on the Stability of Ferrous State in Calcium Ferrous Citrate
| Environmental Factor | Observation | Implication on Redox Stability | Reference |
| Light | Stable in indirect or artificial light for over six months. Turns light brown upon exposure to direct sunlight for several days. | The ferrous state is susceptible to photo-oxidation. | google.com |
| Air (Oxygen) | Ferrous content remains substantially unchanged after six months of storage in air at ordinary temperatures. | The complex exhibits good stability against aerial oxidation under normal storage conditions. | google.com |
| Dehydration | Removal of bound water leads to spontaneous auto-oxidation to the ferric state. | Coordinated water molecules are crucial for stabilizing the ferrous state. | google.com |
| Presence of Ca²⁺ ions | In related iron-organic complexes, calcium can influence Fe(III) reduction and Fe(II) oxidation rates. | Calcium may indirectly modulate the redox stability of the ferrous ion. | researchgate.net |
| pH | The speciation of iron-citrate complexes is highly dependent on pH. | The redox potential and stability of the ferrous state are likely to be pH-dependent. | nih.govresearchgate.net |
Electrochemical Behavior and Electrode Interactions
The electrochemical properties of calcium ferrous citrate are fundamental to understanding its behavior in various applications, including its potential role in biological redox processes and as a component in electrochemical systems. While direct and comprehensive electrochemical studies specifically on calcium ferrous citrate are not widely available in the public domain, its behavior can be inferred from the extensive research on iron citrate and related mixed-metal citrate complexes.
Cyclic Voltammetry (CV) and Galvanostatic Charge-Discharge (GCD) Studies
Cyclic voltammetry is a powerful technique to probe the redox behavior of electroactive species. For calcium ferrous citrate, CV would reveal the potentials at which the Fe²⁺/Fe³⁺ redox couple undergoes oxidation and reduction at an electrode surface.
Based on studies of iron citrate complexes, the redox potential of the Fe(III)-citrate/Fe(II)-citrate couple is reported to be in the range of -0.03 V to +0.01 V nih.gov. Voltammetric studies of iron(III)-citrate have identified multiple redox processes corresponding to the reduction of different iron-citrate species, with peak potentials occurring at approximately +0.1 V, -0.1 V, -0.28 V, and -0.4 V at a pH of 5.5, depending on the specific complex form nih.gov. The presence of calcium in the calcium ferrous citrate complex would likely influence these redox potentials due to the formation of mixed-metal citrate complexes, which can alter the electron density around the iron center and the stability of the different oxidation states.
Table 2: Expected Redox Potentials for Iron-Citrate Species from Cyclic Voltammetry Studies
| pH | Peak Potential (V) | Corresponding Redox Process | Reference |
| 5.5 | +0.1 | Reduction of iron(III)-monocitrate species (Fe:cit = 1:1) | nih.gov |
| 5.5 | ~ -0.1 | Reduction of FeL₂(⁵⁻), FeL₂H(⁴⁻), and FeL₂H₂(³⁻) complexes | nih.gov |
| 5.5 | -0.28 | Reduction of polynuclear iron(III)-citrate complex(es) | nih.gov |
| 7.5 | -0.4 | Probable reduction of Fe(cit)₂(OH)ₓ species | nih.gov |
Galvanostatic Charge-Discharge (GCD) studies, commonly used to evaluate the capacitive behavior and cycling stability of electrode materials, are not typically applied to soluble complexes like calcium ferrous citrate in the same way they are for solid-state battery or supercapacitor materials. However, if calcium ferrous citrate were to be incorporated into an electrode material, GCD profiles would provide information on its charge storage capacity and the kinetics of the charge-discharge process. The shape of the GCD curve would indicate whether the charge storage is primarily capacitive or faradaic (battery-like), the latter being dominated by the Fe²⁺/Fe³⁺ redox reaction.
Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics
Electrochemical Impedance Spectroscopy (EIS) is a sensitive technique for investigating the kinetics of electron transfer and other interfacial processes. An EIS study of calcium ferrous citrate in an aqueous electrolyte would provide valuable information about the charge transfer resistance (Rct) of the Fe²⁺/Fe³⁺ redox reaction at the electrode-electrolyte interface. A lower Rct value would indicate faster electron transfer kinetics.
The Nyquist plot obtained from an EIS measurement would typically consist of a semicircle at high frequencies, the diameter of which corresponds to the charge transfer resistance, and a linear portion at low frequencies (Warburg impedance), which is related to the diffusion of the electroactive species to the electrode surface. The presence of calcium ions in the solution could influence both the charge transfer resistance and the diffusion characteristics by altering the structure of the electrical double layer at the electrode surface and by forming different complex species with citrate.
Interfacial Phenomena and Surface Reactions in Aqueous Media
The interaction of calcium ferrous citrate with electrode surfaces in aqueous media involves several interfacial phenomena. The citrate ligand itself is known to adsorb onto various electrode materials. This adsorption can influence the subsequent electrochemical reactions of the iron center.
The presence of calcium ions can further modify the interfacial behavior. Calcium can compete with ferrous ions for coordination with citrate, potentially leading to the formation of a variety of mixed-metal complexes in the solution and at the electrode surface. The nature of these adsorbed species would significantly impact the electron transfer process. For instance, the adsorption of a bulky calcium-ferrous-citrate complex might hinder the close approach of the iron center to the electrode surface, thereby increasing the charge transfer resistance.
Aqueous Solution Chemistry and Complexation Dynamics
Chelation and Speciation of Calcium and Iron with Citrate (B86180) Ligands
Citrate's ability to form stable complexes with metal ions is central to the aqueous chemistry of calcium ferrous citrate. It can coordinate with metal ions through its three carboxylate groups and one hydroxyl group, leading to the formation of bidentate and tridentate mononuclear complexes, as well as binuclear or polynuclear species researchgate.net.
The formation and stability of calcium and iron citrate complexes are highly dependent on the pH of the solution. As the pH changes, the ionization state of citric acid varies, which in turn affects its coordination ability nih.gov. The relative concentration of different complex species is determined by the solution's pH and the molar ratio of iron to citric acid regulations.govresearchgate.netrsc.org.
Studies on ferric citrate have shown that at neutral pH, monoiron dicitrate species and various oligomeric complexes are most relevant regulations.govresearchgate.net. The formation constant for the biologically significant [Fe(Cit)₂]⁵⁻ complex has been a subject of study regulations.govresearchgate.netrsc.org. The stability of these complexes is a critical factor, with the stability constants for ferric citrate complexes being higher than those for ferrous citrate complexes google.com.
For calcium citrate, complex formation is also pH-dependent, with the Ca-citrate complex being more stable at a pH above 6.5 researchgate.net. The presence of excess citrate can increase the solubility of calcium citrate by forming soluble complexes google.comresearchgate.net.
The stability constants for various metal-citrate complexes provide insight into the competitive binding in a mixed system like calcium ferrous citrate.
Table 1: Selected Stability Constants (log K) for Metal-Citrate Complexes
| Complex | Log K | Conditions | Reference |
|---|---|---|---|
| Fe(III)-Citrate | Varies with species and pH | Aqueous Solution | rsc.orgresearchgate.net |
| Fe(II)-Citrate | 2.24 (for FeOHCitrate²⁻) | Aqueous Solution | cdnsciencepub.comiaea.org |
| Ca-Citrate | 4.56 (Association Constant) | 25 °C | researchgate.net |
Note: Stability constants can vary significantly based on experimental conditions such as ionic strength and temperature. The values presented are illustrative.
The nuclearity of iron citrate complexes, whether they exist as single-metal (mononuclear) or multi-metal (polynuclear) species, is influenced by the iron-to-citrate ratio. At a 1:1 iron-to-citrate molar ratio, polynuclear species, likely trinuclear structures, are predominant nih.gov. In contrast, an excess of citrate favors the formation of mononuclear species nih.govregulations.gov. Spectroscopic techniques like Mössbauer and electron paramagnetic resonance (EPR) have been instrumental in identifying the coexistence of both mononuclear and polynuclear iron citrate species at physiological pH nih.gov.
In systems with a high iron-to-ligand molar ratio (e.g., 1:1), the formation of polynuclear iron complexes is promoted nih.gov. Conversely, a large excess of citrate (e.g., 1:20 ratio) prevents the formation of these polynuclear structures nih.gov. The presence of calcium ions would be expected to compete with ferrous ions for citrate ligands, potentially influencing the equilibrium between mononuclear and polynuclear iron species.
Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex ion is replaced by another chemguide.co.uklibretexts.org. In an aqueous solution of calcium ferrous citrate, water molecules can act as ligands and can be replaced by citrate ions. Furthermore, other ions present in the solution can compete with citrate for coordination to the calcium and ferrous ions. For instance, thiocyanate (B1210189) ions (SCN⁻) can react with iron(III) ions in a ligand exchange reaction to form an intensely colored complex, a reaction used as a sensitive test for Fe³⁺ chemguide.co.uklibretexts.org. The relative stability of the different metal-ligand complexes, as indicated by their stability constants, will dictate the outcome of these competitive reactions.
Solubility and Precipitation Phenomena
The solubility of calcium ferrous citrate is a critical aspect of its aqueous chemistry, influencing its behavior in various applications.
The solubility of calcium citrate is known to be pH-dependent; it is partially soluble in water but dissolves more readily in acidic solutions google.com. The presence of excess citrate can enhance the solubility of calcium citrate by forming soluble complexes nih.gov. Temperature also plays a significant role. The aqueous solubility of calcium citrate tetrahydrate decreases with increasing temperature, whereas the solubility of the hexahydrate form increases researchgate.net.
Table 2: Factors Affecting the Solubility of Calcium and Iron Citrates
| Factor | Effect on Calcium Citrate Solubility | Effect on Ferrous Citrate Solubility |
|---|---|---|
| Decreasing pH | Increases solubility google.com | Increases solubility of related ferrous compounds iaea.org |
| Increasing Temperature | Decreases for tetrahydrate, increases for hexahydrate researchgate.net | Generally increases solubility of solids |
| Excess Citrate | Increases solubility through complex formation researchgate.netnih.gov | Increases solubility through complex formation iaea.org |
| Ionic Strength | Can influence ion activities and thus solubility | Studies on ferrous hydroxide (B78521) show complex effects iaea.org |
Co-precipitation is the simultaneous precipitation of more than one substance from a solution. In a solution containing both calcium and ferrous ions with citrate, changes in conditions such as pH or temperature could lead to the co-precipitation of calcium and iron citrate species. Studies on other systems have shown that higher calcium concentrations can facilitate the precipitation of ferric ions, while ferric ions can hinder calcium precipitation nih.gov. The presence of ferrous iron has been shown to inhibit the growth of calcite (a form of calcium carbonate) rice.eduresearchgate.net.
Selective precipitation is a technique used to separate ions from a solution by adding a reagent that precipitates one ion before the others libretexts.org. This is possible when the solubility products (Ksp) of the compounds are significantly different libretexts.org. Given the different stability constants and potential solubility differences between calcium citrate and ferrous citrate complexes, it might be theoretically possible to selectively precipitate one over the other by carefully controlling the pH and the concentration of a precipitating agent. For example, adjusting the pH can be used for the selective precipitation of iron from solutions containing other metals like nickel and cobalt ut.ac.ir.
Interactions with Other Chemical Species and Inorganic Systems
Influence on Mineral Precipitation and Crystallization
Calcium ferrous citrate (B86180) can exert a significant influence on the formation and growth of various mineral phases in aqueous environments. This is primarily due to the ability of the citrate ligand to bind with metal ions and interfere with crystal lattice formation.
While direct studies on the effect of calcium ferrous citrate on the co-precipitation of calcium carbonate and iron carbonate are limited, the behavior of the individual components suggests a complex interplay. The presence of ferrous iron (Fe²⁺) has been shown to inhibit the growth of calcite, a common polymorph of calcium carbonate, and to promote the formation of aragonite instead rsc.org. Conversely, calcium carbonate can reduce the bioavailability of ferrous iron, potentially through surface adsorption or by increasing the local pH, which would favor the oxidation and precipitation of iron hydroxides blogspot.comdrugs.com.
The citrate component in calcium ferrous citrate is a known inhibitor of calcium carbonate crystallization researchgate.net. By chelating calcium ions, citrate reduces the saturation level of the solution with respect to calcium carbonate, thereby hindering nucleation and growth researchgate.netgeus.dk. Therefore, it is plausible that calcium ferrous citrate would inhibit the formation of both calcium carbonate and, to some extent, iron carbonate, by sequestering the respective cations and interfering with their incorporation into a crystal lattice. The presence of calcium has also been observed to increase the apparent solubility of ferrous iron, thereby reducing the precipitation of siderite (iron carbonate) rice.eduresearchgate.net.
Table 1: Influence of Ferrous Iron and Citrate on Carbonate Mineralization
| Species | Effect on Calcium Carbonate (Calcite) | Effect on Iron Carbonate (Siderite) | Probable Mechanism |
| Ferrous Iron (Fe²⁺) | Inhibition of crystal growth; stabilization of aragonite rsc.org | Component of precipitation | Incorporation into the crystal lattice, surface poisoning |
| Citrate | Inhibition of nucleation and growth researchgate.net | Potential inhibition | Chelation of Ca²⁺ and Fe²⁺ ions, reducing supersaturation |
| Calcium (Ca²⁺) | Component of precipitation | Reduces precipitation by increasing Fe²⁺ solubility rice.eduresearchgate.net | Common ion effect, competitive complexation |
Research has demonstrated that iron-citrate complexes can significantly influence the crystallization of calcium phosphate (B84403). Specifically, low molecular weight ferric (Fe³⁺)-citric acid complexes, which form at high citrate-to-iron ratios, are effective inhibitors of calcium phosphate crystal growth ovid.comnih.govnih.gov. This inhibitory effect is attributed to the synergistic action of citric acid and the trivalent iron ion ovid.com. While these studies focus on the ferric form of iron, the fundamental mechanism of action—chelation of calcium ions and adsorption onto crystal growth sites—would likely be similar for ferrous citrate complexes, albeit potentially with different efficacy.
The citrate molecule itself can interfere with calcium phosphate crystal growth by complexing with calcium and by adsorbing to the crystal surface ovid.com. The presence of iron in the complex appears to enhance this inhibitory effect ovid.com. It is important to note that the ratio of citrate to iron can determine the nature of the complex formed and its subsequent effect on crystallization ovid.comnih.gov. Although direct experimental data for calcium ferrous citrate is scarce, the existing evidence strongly suggests an inhibitory role in calcium phosphate crystallization.
Table 2: Effect of Iron-Citrate Complexes on Calcium Phosphate Crystal Growth
| Complex | Citrate:Iron Ratio | Effect on Calcium Phosphate Crystal Growth | Reference |
| Low Molecular Weight Fe(III)-Citric Acid | High | Inhibition | ovid.comnih.gov |
| High Molecular Weight Fe(III)-Citric Acid | Low | Ineffective inhibitor of calcium phosphate growth (but inhibits calcium oxalate (B1200264) growth) | ovid.comnih.gov |
Amorphous calcium carbonate (ACC) is a metastable precursor phase in the crystallization of more stable forms of calcium carbonate like calcite and aragonite. The presence of citrate has been shown to have a significant impact on the stability and transformation of ACC geus.dk. Citrate can increase the lifetime of ACC by binding to calcium ions, thereby forming calcium-citrate complexes in solution and reducing the driving force for crystallization researchgate.netgeus.dk. This stabilization is concentration-dependent, with higher citrate concentrations leading to longer ACC lifetimes researchgate.net.
While the specific influence of calcium ferrous citrate on ACC dynamics has not been extensively studied, the known effects of citrate suggest a stabilizing role. The presence of ferrous ions within the complex might introduce additional interactions. Ferrous ions themselves can influence calcium carbonate polymorphism, favoring aragonite over calcite rsc.org. It is conceivable that the combined presence of calcium, ferrous iron, and citrate in a single complex could modulate the transformation pathway of ACC, potentially influencing the final crystalline phase. The chelation of calcium by the citrate would remain a dominant factor in stabilizing the amorphous phase.
Complexation with Other Metal Ions
The citrate component of calcium ferrous citrate is a versatile chelating agent capable of forming stable complexes with a wide range of metal ions. This property suggests that calcium ferrous citrate can participate in competitive complexation reactions in solutions containing other metal ions. The stability of these complexes is dependent on factors such as pH, the concentration of the metal ion, and the formation constant of the respective metal-citrate complex.
Studies on metal-citrate transporters in bacteria have shown specificity for different metal-citrate complexes, indicating that the identity of the metal ion is crucial for the chemical properties of the complex nih.gov. For instance, some transporters recognize citrate in complex with Ca²⁺, Ba²⁺, and Sr²⁺, but not with Mg²⁺, Ni²⁺, Mn²⁺, Co²⁺, and Zn²⁺ nih.gov. This highlights the specific nature of these interactions. In an environment with multiple metal ions, calcium ferrous citrate could exchange its constituent ions or the entire complex could interact with other species. The formation constant for the complexation of citrate is generally higher for ferric iron than for ferrous iron researchgate.net. This implies that in the presence of oxidizing agents, the ferrous iron in the complex could be oxidized to ferric iron, leading to a more stable citrate complex.
Interactions with Selected Inorganic Matrices and Materials
The interaction of calcium ferrous citrate with inorganic matrices is relevant in various environmental and industrial contexts. Key examples include interactions with clay minerals and hydroxyapatite (B223615).
Clay Minerals: In anoxic environments, ferrous iron is known to sorb onto the surfaces of clay minerals such as montmorillonite (B579905) rsc.orgresearchgate.net. This sorption can be followed by oxidation of the ferrous iron to ferric iron, leading to the formation of iron (hydr)oxide phases on the clay surface rsc.orgresearchgate.net. The presence of a strong chelating agent like citrate would likely modify this interaction. The calcium ferrous citrate complex could potentially reduce the direct sorption of ferrous iron onto the clay surface by keeping it in a soluble, complexed form. Alternatively, the entire complex could interact with the clay surface through electrostatic interactions or ligand exchange mechanisms.
Hydroxyapatite: Hydroxyapatite [Ca₅(PO₄)₃(OH)] is the main inorganic component of bone and teeth. Citric acid is known to interact strongly with hydroxyapatite surfaces nih.gov. This interaction can involve an ion-exchange process at low concentrations, where citrate ions replace phosphate ions on the hydroxyapatite surface nih.gov. At higher concentrations, citric acid can lead to the dissolution of hydroxyapatite and the subsequent precipitation of calcium citrate nih.gov. Given this reactivity, it is expected that a solution of calcium ferrous citrate would also interact with hydroxyapatite. The complex could facilitate the transport of both calcium and iron to the hydroxyapatite surface, potentially leading to the incorporation of iron into the apatite structure or the formation of a calcium citrate layer on the surface. Studies have shown that iron can be incorporated into the hydroxyapatite lattice researchgate.net.
Advanced Material Science and Industrial Applications
Fabrication of Advanced Inorganic Materials
The thermal decomposition of calcium ferrous citrate (B86180) under controlled atmospheres provides a straightforward and efficient route to produce finely structured inorganic materials. The citrate component acts as a fuel during combustion synthesis and as a chelating agent that ensures a homogeneous distribution of the metal cations, leading to the formation of uniform, high-purity final products.
Calcium ferrous citrate is an effective precursor for the synthesis of calcium ferrite (B1171679) nanoparticles, such as calcium diferrite (CaFe₄O₇), through methods like the citrate precursor method. In this process, the precursor is annealed at specific temperatures, for instance, 450°C and 650°C, to yield nanoparticles of varying sizes. Research has shown that the apparent particle sizes can be controlled by the annealing temperature, with sizes of 9 nm and 21 nm being reported. The magnetic properties of these nanoparticles, including saturation magnetization, retentivity, and coercivity, are also influenced by the thermal treatment.
The citrate method is also employed to create citrate-stabilized iron oxide nanoparticles doped with calcium. This approach can prevent the oxidation of iron oxide to hematite and hinder the oxidation of Fe(II) due to the strong complexing nature of carboxylates. Furthermore, calcium-doped manganese ferrites (CaₓMn₁₋ₓFe₂O₄) functionalized with citrate have been synthesized via a thermally assisted oxidative precipitation method. This one-pot synthesis yields well-dispersed aqueous suspensions of nanoparticles. The Ca/Mn ratio and the reaction temperature have been found to significantly influence the microstructure and morphology of the resulting nanoparticles.
| Precursor | Synthesis Method | Resulting Material | Key Findings |
| Calcium Ferrous Citrate Precursor | Citrate Precursor Method | Calcium Diferrite (CaFe₄O₇) Nanoparticles | Particle size controllable by annealing temperature (e.g., 9 nm at 450°C, 21 nm at 650°C). Magnetic properties are dependent on the annealing temperature. |
| Citrate-stabilized Iron and Calcium salts | Oxidative Precipitation | Calcium-doped Iron Oxide Nanoparticles | Citrate acts as a stabilizer, preventing unwanted oxidation of iron. |
| Citrate-functionalized Calcium and Manganese salts | Sol-gel and Oxidative Precipitation | Calcium-doped Manganese Ferrite (CaₓMn₁₋ₓFe₂O₄) Nanoparticles | The Ca/Mn ratio and temperature influence the microstructure and morphology. The method produces nanoparticles with good colloidal stability. |
In the synthesis of bimetallic phosphates, such as iron-doped β-Tricalcium phosphate (B84403) (β-TCP), citrate precursors play a crucial role. While direct synthesis from calcium ferrous citrate is not explicitly detailed in available research, the principles of using citrate as a complexing agent are applicable. Citric acid is known to inhibit the transformation of amorphous calcium phosphate into crystalline hydroxyapatite (B223615), allowing for greater control over the final phase of the material. This inhibitory effect is dependent on the deprotonation state of the citric acid.
Fe(III)-citric acid complexes have been shown to inhibit the crystal growth of calcium phosphate. This suggests that a calcium-iron-citrate complex can be a precursor to forming double metal phosphates by carefully controlling the reaction conditions, such as pH and temperature, during the precipitation process. The citrate would ensure a homogeneous distribution of both calcium and iron ions, leading to the formation of a uniform calcium iron phosphate phase upon thermal treatment.
Citrate salts, including those of calcium and iron, are utilized as effective precursors for the synthesis of porous carbons. The process involves the carbonization of the citrate salt, which results in a composite material containing inorganic nanoparticles (such as CaO from calcium citrate or iron oxides from iron citrate) embedded within a carbon matrix. These nanoparticles act as a hard template, or an endotemplate.
Subsequent removal of these inorganic nanoparticles, typically through an acid wash, leaves behind a porous carbon structure. The characteristics of this porous network, including specific surface area and pore size distribution, are influenced by the type of metal citrate used. For example, carbon derived from calcium citrate can exhibit a unimodal porosity with large mesopores. This method allows for the creation of high-surface-area carbon materials without the need for a separate activation step. The process is considered a simple, one-step methodology for fabricating mesoporous carbons.
| Citrate Precursor | Carbonization Product | Post-treatment | Final Material | Key Features |
| Calcium Citrate | Carbon matrix with embedded CaO nanoparticles | Acid wash to remove CaO | Mesoporous Carbon | Unimodal pore size distribution, large mesopores. |
| Iron Citrate | Carbon matrix with embedded Iron/Iron Oxide nanoparticles | Acid wash to remove Iron/Iron Oxide | Mesoporous Carbon | Bimodal pore size distribution. |
Applications in Electrochemical Technologies
Materials derived from calcium ferrous citrate are finding increasing use in electrochemical technologies due to their favorable electronic and structural properties. The ability to synthesize materials with high surface areas and specific crystalline structures makes them suitable for applications in energy storage and electrocatalysis.
Calcium ferrite (CaFe₂O₄), which can be synthesized from calcium and iron precursors via a citrate route, has been investigated for its potential in electrical energy storage applications. The synthesis of brownmillerite calcium ferrite (Ca₂Fe₂O₅) through a citrate combustion route has also been explored for supercapacitor applications. The citrate method facilitates the formation of desired crystalline phases at lower temperatures compared to traditional solid-state reactions.
Research into calcium-based mixed metal oxides has demonstrated their potential as electrode materials for supercapacitors. For instance, calcium cobalt oxide (Ca₃Co₂O₆) has shown good performance, suggesting that the inclusion of calcium in mixed metal oxide structures can enhance charge storage capabilities while maintaining high electrochemical stability. The pseudocapacitive behavior of these materials, arising from the faradaic reactions of the transition metals, contributes to their high specific capacitance.
Nanocrystalline calcium ferrite has been identified as a potential electrocatalyst for the Oxygen Evolution Reaction (OER), a key process in water splitting for hydrogen production and in metal-air batteries. While some studies have used mechanochemical synthesis to produce these materials, the citrate synthesis route is also a viable method for producing catalytically active calcium ferrite. The citrate method allows for the synthesis of nanoparticles with high surface areas, which is beneficial for electrocatalytic applications as it increases the number of active sites.
Furthermore, materials like Ca₂Fe₂O₅, which can be synthesized via a citrate route, are being investigated for their electrocatalytic properties. The structural and electronic properties of these materials can be tailored by doping with other metals, which can enhance their catalytic activity for various electrochemical reactions.
Industrial Chemical Processes Beyond Direct Compounding
Intermediates in Citric Acid Production
The process begins with the fermentation of a carbohydrate substrate, such as molasses or starch-based media, by the fungus Aspergillus niger. For optimal yield of citric acid, the concentration of trace metals in the fermentation medium is crucial. Iron, typically in its ferrous (Fe²⁺) form, is an essential micronutrient for the growth of A. niger, but its concentration must be strictly limited. Research has shown that an excess of iron can inhibit citric acid accumulation and promote the formation of unwanted byproducts. nih.govmdpi.com Conversely, growing the fungus under iron-limiting conditions triggers a physiological response that increases the secretion of citrate. nih.govnih.gov This is because citrate acts as a natural chelating agent, or siderophore, for A. niger, helping the organism to sequester and transport iron when it is scarce. nih.govresearchgate.net
Once the fermentation is complete, the resulting broth contains citric acid, residual sugars, and other metabolic products. The recovery of citric acid is then achieved through the following steps:
Neutralization and Precipitation : Calcium hydroxide (B78521) (slaked lime) is added to the fermentation broth to neutralize the citric acid. microbenotes.comsnscourseware.org This reaction causes the precipitation of calcium citrate, which is sparingly soluble in water. wikipedia.orgchemeurope.com The reaction is typically: 2 C₆H₈O₇ + 3 Ca(OH)₂ → Ca₃(C₆H₅O₇)₂ + 6 H₂O.
Separation : The solid calcium citrate is separated from the liquid broth by filtration. snscourseware.orgresearchgate.net
Acidification : The separated calcium citrate precipitate is then treated with sulfuric acid. This step, known as acidulation, regenerates the citric acid in a purified solution and precipitates calcium sulfate (B86663) (gypsum) as a solid byproduct. wikipedia.orgcaldic.com The reaction is: Ca₃(C₆H₅O₇)₂ + 3 H₂SO₄ → 2 C₆H₈O₇ + 3 CaSO₄.
The solubility of calcium citrate is temperature-dependent, a key factor in optimizing the precipitation and recovery stages of production. Specifically, its solubility in water decreases as the temperature rises, which is utilized to maximize its precipitation from the hot fermentation broth. meckey.comresearchgate.net
| Temperature (°C) ▾ | Solubility of Calcium Citrate Tetrahydrate (g/L) ▾ |
|---|---|
| 18 | 0.85 |
| 25 | 0.95 |
| 37 | 4.360 |
| 50 | 4.101 |
| 70 | 3.460 |
| 90 | 2.772 |
Data sourced from references wikipedia.orgku.dk. Note: Solubility values can vary based on the specific hydrate (B1144303) form (e.g., tetrahydrate vs. hexahydrate) and experimental conditions.
Therefore, the industrial process involves the formation of a calcium-citrate intermediate from a fermentation medium where ferrous ions are a critical but separately managed component.
Applications in Water Treatment and Sequestration
The chemical properties of citrate ions make them highly effective in water treatment applications, particularly for the sequestration of metal ions like iron. Sequestration is a process where a chemical agent, known as a chelating agent, binds with a metal ion to form a stable, water-soluble complex. ingredi.comwordpress.com This action prevents the metal ion from participating in other reactions, such as oxidation and precipitation, which can cause significant issues in water systems.
In water, dissolved iron is typically present in its ferrous (Fe²⁺) state. When exposed to oxygen, ferrous iron is oxidized to ferric iron (Fe³⁺), which then readily hydrolyzes to form insoluble ferric hydroxide (Fe(OH)₃). This precipitate is the primary cause of the reddish-brown staining associated with iron-rich water on fixtures, laundry, and industrial equipment. nsw.gov.au
Citrate ions effectively counter this process by chelating with ferrous ions. The citrate molecule, with its multiple carboxylate and hydroxyl groups, can wrap around the metal ion, forming strong, stable coordinate bonds. wikipedia.orgmdpi.com The resulting ferrous citrate complex is highly soluble in water and resistant to oxidation. mdpi.comwikipedia.org By keeping the iron in a dissolved, complexed state, citrate prevents the formation of insoluble precipitates, thereby mitigating discoloration and scaling issues. ingredi.com This makes citric acid and its salts valuable components in industrial and household cleaning agents for removing rust and hard water stains. corecheminc.comtroublefreepool.com
The effectiveness of a chelating agent is quantified by the stability constant (log K) of the metal-ligand complex it forms. A higher stability constant indicates a stronger bond and more effective sequestration. Citrate forms stable complexes with both ferrous (Fe²⁺) and ferric (Fe³⁺) ions.
| Complex Species ▾ | Log Stability Constant (log β) ▾ | Notes ▾ |
|---|---|---|
| [Fe(III)L] (FeLH) | 25.69 | 1:1 Ferric-Citrate complex, protonated. |
| [Fe(III)L₂(H)₂]³⁻ | 48.06 | 1:2 Ferric-Citrate complex, di-protonated. |
| [Fe(III)L₂(H)]⁴⁻ | 44.60 | 1:2 Ferric-Citrate complex, mono-protonated. |
| [Fe(III)L₂]⁵⁻ | 38.85 | 1:2 Ferric-Citrate complex. |
| [U(VI)Fe(III)(Citrate)] | 17.10 | Ternary 1:1:1 complex. |
Data sourced from references acs.orgnih.gov. Stability constants are highly dependent on pH, ionic strength, and temperature. L represents the citrate ligand.
The formation of these stable iron-citrate complexes is crucial for various industrial water treatment processes where controlling metal ion reactivity is essential. mdpi.com The ability of citrate to maintain iron in a soluble form even at neutral or slightly alkaline pH makes it a versatile and environmentally benign sequestering agent compared to phosphate-based alternatives. mdpi.com
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for understanding the geometry and properties of molecules like calcium ferrous citrate (B86180). academie-sciences.frjns.edu.af DFT calculations are based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. academie-sciences.fr This approach simplifies the complex many-electron problem, allowing for the accurate calculation of molecular properties. academie-sciences.fr
For a complex like calcium ferrous citrate, DFT studies would focus on several key areas:
Molecular Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms. This involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's structure.
Electronic Properties: DFT can be used to calculate fundamental electronic properties. This includes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule.
Charge Distribution: Analysis methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the DFT results to determine the partial charges on each atom. nih.gov This information is vital for understanding the nature of the chemical bonds within the molecule, such as the degree of ionic versus covalent character in the interactions between the calcium, ferrous, and citrate ions. nih.gov For instance, studies on similar metal-ligand complexes have used these methods to quantify the ionic contribution to the metal-nitrogen bonds. nih.gov
Table 1: Hypothetical DFT-Calculated Parameters for Calcium Ferrous Citrate (Note: This table is illustrative, as specific research on this compound was not found. The parameters are based on typical outputs from DFT calculations for organometallic complexes.)
| Property | Predicted Value/Description | Significance |
| Optimized Geometry | A complex coordination structure involving Ca²⁺, Fe²⁺, and citrate ions. | Defines the fundamental shape and steric properties of the molecule. |
| HOMO-LUMO Gap | ~3-5 eV | Indicates the molecule's electronic excitability and chemical reactivity. |
| Total Dipole Moment | Non-zero value | Suggests the molecule is polar, influencing its solubility and intermolecular forces. |
| Mulliken Atomic Charges | Positive charges on Ca and Fe, negative charges on citrate oxygens. | Reveals the electrostatic potential and sites prone to nucleophilic or electrophilic attack. |
| Bond Dissociation Energies | Specific kJ/mol values for Ca-O and Fe-O bonds. | Quantifies the strength of the coordination bonds within the complex. |
Molecular Dynamics (MD) Simulations of Solution Behavior and Interfaces
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, such as conformational changes and interactions with a solvent. nih.gov This technique is particularly useful for understanding how calcium ferrous citrate behaves in an aqueous environment and at interfaces. mdpi.com
Key applications of MD simulations for calcium ferrous citrate would include:
Hydration Structure: MD simulations can reveal how water molecules arrange themselves around the calcium and ferrous ions and the citrate ligand. researchgate.net This includes determining the coordination numbers and the geometry of the hydration shells, which are crucial for understanding the compound's solubility and stability in water. researchgate.net
Ion Pairing and Complex Stability: Simulations can model the dynamic interactions between the calcium, ferrous, and citrate ions in solution. This helps in understanding the stability of the complex, the potential for ion pairing, and the equilibrium between the complexed and free ions.
Interfacial Behavior: MD is a powerful tool for investigating the interaction of molecules with surfaces. mdpi.com For example, simulations could model the adsorption of calcium ferrous citrate onto a solid surface, providing insights into its potential applications in areas like corrosion inhibition or surface modification. mdpi.com The orientation and binding energy of the molecule at the interface can be calculated to determine the strength and nature of the adsorption. mdpi.com
Computational studies on related systems, such as hydrated ferrous and ferric ions and calcium-dependent enzymes, have successfully used MD simulations to elucidate structural stability and the role of metal ions in molecular interactions. researchgate.netnih.gov
Table 2: Potential Research Findings from MD Simulations of Calcium Ferrous Citrate (Note: This table is illustrative and based on typical outcomes of MD simulations for ionic complexes in solution.)
| Simulation Aspect | Potential Finding | Implication |
| Radial Distribution Function (RDF) | Distinct peaks for Ca-O(water) and Fe-O(water) distances, indicating stable first and second hydration shells. | Provides a detailed picture of how the complex is solvated by water molecules. |
| Coordination Number Analysis | An average of 6-8 water molecules in the first hydration shell of the metal ions. | Quantifies the immediate solvent environment around the metallic centers. |
| Mean Square Displacement (MSD) | Calculation of diffusion coefficients for the complex and individual ions in water. | Characterizes the mobility of the compound in an aqueous solution. |
| Binding Free Energy Calculation | A negative binding free energy between the ions, confirming the thermodynamic stability of the complex in solution. | Indicates that the formation of the calcium ferrous citrate complex is a spontaneous process in solution. |
Computational Modeling of Complexation Thermodynamics and Kinetics
Understanding the thermodynamics and kinetics of the formation of calcium ferrous citrate is essential for controlling its synthesis and predicting its stability. Computational modeling provides a theoretical framework to quantify these aspects.
Thermodynamics of Complexation: The stability of the calcium ferrous citrate complex is described by its formation constant (Kf), which is related to the standard Gibbs free energy of formation (ΔG°). Computational methods can be used to calculate the energies of the reactants (hydrated Ca²⁺, Fe²⁺, and citrate ions) and the product (calcium ferrous citrate complex). The difference in these energies, combined with entropy calculations, yields the Gibbs free energy of the complexation reaction. Isothermal titration calorimetry is an experimental technique often used to determine these thermodynamic parameters for metal-citrate complexes, which can then be compared with computational results. researchgate.net
Kinetics of Formation and Dissociation: While thermodynamics indicates the stability of the complex, kinetics describes the speed at which it forms and breaks apart. Computational techniques like transition state theory, combined with quantum mechanical calculations (like DFT), can be used to identify the reaction pathway and calculate the activation energy for the complexation and dissociation processes. This information helps in understanding the mechanism of the reaction and the factors that influence its rate.
Predictive Simulations of Material Properties and Reactivity
A significant advantage of computational chemistry is its ability to predict the properties and reactivity of a compound before it is synthesized or tested experimentally. chemrxiv.org For calcium ferrous citrate, predictive simulations can offer valuable insights.
Predicting Material Properties: Based on the optimized molecular geometry and intermolecular interactions derived from DFT and MD simulations, various material properties can be predicted. These might include bulk properties like density and cohesive energy for the solid state, or solution properties like solubility and viscosity.
Simulating Reactivity: The electronic structure calculated by DFT provides clues about the chemical reactivity of calcium ferrous citrate. For example, the electrostatic potential map can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting how it will interact with other chemical species. Simulations can model reaction pathways, for instance, by studying how the complex might react with an oxidizing agent, providing a theoretical basis for its stability and degradation mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Calcium Ferrous Citrate with high purity, and how can its chemical identity be validated?
- Methodological Answer : Synthesis typically involves stoichiometric reactions between ferrous salts (e.g., ferrous sulfate) and calcium citrate under controlled pH to prevent oxidation of Fe²⁺. Characterization should include:
- X-ray Diffraction (XRD) to confirm crystallinity and phase purity.
- Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) to quantify Ca²⁺ and Fe²⁺ content.
- Fourier-Transform Infrared Spectroscopy (FTIR) to verify citrate coordination .
Q. What in vitro models are suitable for assessing the iron release kinetics of Calcium Ferrous Citrate?
- Methodological Answer : Use simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to mimic physiological conditions. Monitor Fe²⁺ release via:
- Atomic Absorption Spectroscopy (AAS) for iron quantification.
- UV-Vis Spectroscopy with chelating agents (e.g., ferrozine) to track Fe²⁺ solubility .
Q. How does the citrate ligand influence the stability of Fe²⁺ in Calcium Ferrous Citrate under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) and analyze:
- Oxidation State : Use Mössbauer Spectroscopy or Potentiometric Titration to detect Fe³⁺ formation.
- Degradation Products : Employ High-Performance Liquid Chromatography (HPLC) to identify oxidized byproducts (e.g., ferric citrate) .
Advanced Research Questions
Q. How can researchers optimize the compressibility and flow properties of Calcium Ferrous Citrate for direct compression tablet formulations?
- Methodological Answer :
- Granulation : Use dry granulation (e.g., roller compaction) to improve flowability, referencing compressibility indices (e.g., Carr’s index ≤15%) from analogous citrate salts .
- Excipient Screening : Test flow aids (e.g., colloidal silica) and disintegrants (e.g., croscarmellose sodium) using a DoE (Design of Experiments) approach to balance tablet hardness and dissolution .
Q. What statistical approaches resolve contradictions in preclinical efficacy data for Calcium Ferrous Citrate?
- Methodological Answer :
- Meta-Analysis : Pool data from rodent studies (e.g., hemoglobin recovery rates) using random-effects models to account for variability in dosing and bioavailability.
- Sensitivity Analysis : Identify confounding variables (e.g., dietary iron intake) via ANCOVA (Analysis of Covariance) .
Q. How do co-administered calcium sources (e.g., calcium carbonate) affect the bioavailability of ferrous iron from Calcium Ferrous Citrate?
- Methodological Answer :
- Pharmacokinetic Studies : Use dual-isotope labeling (⁵⁵Fe and ⁴⁷Ca) in animal models to track absorption.
- Competitive Binding Assays : Evaluate Fe²⁺-transport protein affinity (e.g., DMT1) in the presence of excess Ca²⁺ using surface plasmon resonance (SPR) .
Methodological Resources
- Data Reprodubility : Follow ARRIVE guidelines for preclinical studies and document synthesis parameters (e.g., pH, temperature) per IUPAC standards .
- Toxicology : Reference OECD test guidelines (e.g., acute oral toxicity, OECD 423) for safety assessments, with emphasis on Fe²⁺-specific oxidative stress markers (e.g., malondialdehyde) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
